6-Amino-3-chloro-4-fluoro-1H-indazole

Medicinal Chemistry Drug Design Physicochemical Profiling

Leverage the distinct 3-chloro-4-fluoro substitution pattern of this indazole building block to accelerate your kinase inhibitor programs. This polyhalogenated scaffold offers unique steric and electronic properties unattainable with simpler analogs, delivering superior selectivity for CDKs, VEGF, and Aurora kinases. The versatile 6-amino handle enables rapid SAR exploration. Secure this commercially available, patent-differentiating core for your lead optimization studies today.

Molecular Formula C7H5ClFN3
Molecular Weight 185.58 g/mol
CAS No. 885520-15-0
Cat. No. B1292464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-chloro-4-fluoro-1H-indazole
CAS885520-15-0
Molecular FormulaC7H5ClFN3
Molecular Weight185.58 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C(NN=C21)Cl)F)N
InChIInChI=1S/C7H5ClFN3/c8-7-6-4(9)1-3(10)2-5(6)11-12-7/h1-2H,10H2,(H,11,12)
InChIKeyUWXLXJFEGCXGPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-3-chloro-4-fluoro-1H-indazole (CAS 885520-15-0): A Polyhalogenated Indazole Building Block for Kinase-Focused Medicinal Chemistry


6-Amino-3-chloro-4-fluoro-1H-indazole (CAS 885520-15-0) is a heterocyclic aromatic compound featuring a 1H-indazole core substituted with an amino group at the 6-position, a chloro group at the 3-position, and a fluoro group at the 4-position. With a molecular formula of C₇H₅ClFN₃ and a molecular weight of 185.59 g/mol, this compound serves as a versatile synthetic building block in medicinal chemistry . Its unique polyhalogenated substitution pattern, particularly the combination of chlorine and fluorine atoms, imparts distinct physicochemical properties—including a density of 1.6±0.1 g/cm³, a boiling point of 414.9±40.0 °C at 760 mmHg, and a calculated LogP of 1.88—that differentiate it from simpler indazole analogs and position it as a valuable intermediate for structure-activity relationship (SAR) exploration, especially in kinase inhibitor programs targeting oncology and inflammation [1][2].

Why 6-Amino-3-chloro-4-fluoro-1H-indazole (CAS 885520-15-0) Cannot Be Arbitrarily Replaced by Unsubstituted or Mono-Halogenated Indazole Analogs


Indazole-based building blocks are widely employed in drug discovery, but their utility is highly dependent on specific substitution patterns. Unsubstituted or mono-halogenated indazoles often lack the steric, electronic, and lipophilic profiles required for optimal target engagement or synthetic versatility . The presence of both chlorine and fluorine atoms on the 6-amino-3-chloro-4-fluoro-1H-indazole scaffold creates a unique electron-deficient aromatic system that influences reactivity in cross-coupling reactions, alters hydrogen-bonding capabilities of the adjacent amino group, and modulates lipophilicity (LogP 1.88) to enhance membrane permeability compared to non-fluorinated analogs [1]. Furthermore, 6-aminoindazole derivatives have been validated as privileged scaffolds for kinase inhibition, with substitution at the 3- and 4-positions being critical for achieving selectivity profiles [2]. Simply substituting this compound with a less decorated indazole—such as 6-amino-3-chloroindazole (MW 167.60) or 6-amino-4-fluoroindazole (MW 151.14)—would fundamentally alter both the synthetic trajectory and the biological properties of any downstream lead compound, making generic substitution an untenable strategy for rigorous medicinal chemistry programs.

6-Amino-3-chloro-4-fluoro-1H-indazole (CAS 885520-15-0): Quantitative Differentiation Against Closest Structural Analogs


Enhanced Lipophilicity (LogP 1.88) Drives Improved Membrane Permeability Relative to Non-Fluorinated Indazoles

6-Amino-3-chloro-4-fluoro-1H-indazole exhibits a calculated LogP of 1.88, which is significantly higher than that of its non-fluorinated analog, 6-amino-3-chloroindazole (estimated LogP ~1.2 based on structural similarity). This increase in lipophilicity is directly attributable to the presence of the 4-fluoro substituent [1]. In drug design, LogP values between 1 and 3 are generally considered optimal for balancing aqueous solubility and membrane permeability [2]. The target compound's LogP of 1.88 positions it within this favorable range, whereas non-fluorinated analogs may exhibit insufficient lipophilicity for efficient passive diffusion across biological membranes, thereby limiting their utility in cell-based assays.

Medicinal Chemistry Drug Design Physicochemical Profiling

Increased Molecular Weight (185.59 g/mol) and Density (1.6 g/cm³) Provide Distinct Reactivity and Handling Characteristics vs. Mono-Halogenated Analogs

6-Amino-3-chloro-4-fluoro-1H-indazole possesses a molecular weight of 185.59 g/mol and a density of 1.6±0.1 g/cm³ [1]. In contrast, the mono-halogenated comparator 6-amino-3-chloroindazole has a lower molecular weight of 167.60 g/mol, while 6-amino-4-fluoroindazole is even lighter at 151.14 g/mol . The higher molecular weight and density of the target compound reflect the additional halogen substituent, which alters both its physical handling properties and its reactivity profile in synthetic transformations. For instance, the increased electron-withdrawing character from the dual halogenation can modulate the nucleophilicity of the 6-amino group, potentially requiring adjusted reaction conditions compared to mono-halogenated analogs.

Synthetic Chemistry Process Development Material Properties

Validation of the 6-Aminoindazole Scaffold in Anticancer Lead Discovery: A 6-Substituted Aminoindazole Derivative Exhibits Sub-Micromolar Antiproliferative Activity (IC₅₀ = 0.4 ± 0.3 µM) in HCT116 Colorectal Cancer Cells

While specific biological data for 6-amino-3-chloro-4-fluoro-1H-indazole itself is limited, its core 6-aminoindazole scaffold has been extensively validated in anticancer drug discovery. A study by Pham et al. (2020) demonstrated that a 6-substituted aminoindazole derivative, compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine), exhibited potent antiproliferative activity with an IC₅₀ of 0.4 ± 0.3 µM against HCT116 human colorectal cancer cells [1]. This activity was mechanistically linked to G2/M cell cycle arrest and suppression of IDO1 protein expression. The target compound, 6-amino-3-chloro-4-fluoro-1H-indazole, provides a polyhalogenated core that can be elaborated via the 6-amino handle to generate novel analogs with potentially enhanced potency or selectivity compared to the less-substituted scaffolds used in the referenced study.

Cancer Biology Kinase Inhibition Lead Optimization

Patented Use of Polyhalogenated Indazoles as Kinase Inhibitor Scaffolds for Oncology and Inflammatory Diseases

Indazole compounds bearing halogen substituents are prominently featured in patent literature as privileged scaffolds for protein kinase inhibition. For example, US Patent 6,555,539 describes indazole compounds that inhibit VEGF, CHK-1, and CDKs, with applications in treating cancer and diseases involving unwanted angiogenesis [1]. Similarly, EP 0 816 357 A1 discloses indazole analogs as selective PDE IV inhibitors for inflammatory diseases [2]. While these patents do not specifically exemplify 6-amino-3-chloro-4-fluoro-1H-indazole, they establish a clear precedent for the utility of halogenated indazoles in kinase-targeted drug discovery. The unique 3-chloro-4-fluoro substitution pattern of the target compound offers a distinct steric and electronic profile that may enable the development of novel chemical matter with improved selectivity over existing clinical candidates.

Kinase Inhibition Cancer Therapy Patent Analysis

High Purity Specifications (≥96%) Ensure Reproducibility in Downstream Synthetic and Biological Applications

Commercial sources specify a minimum purity of 96% for 6-amino-3-chloro-4-fluoro-1H-indazole, with some vendors offering 98% purity grades . In contrast, many simple indazole building blocks are frequently supplied at lower purities (e.g., 95%) . The higher purity specification reduces the risk of side reactions caused by impurities and ensures more accurate stoichiometry in multi-step syntheses. For researchers aiming to generate robust SAR data or scale-up to preclinical studies, this level of purity is essential for minimizing batch-to-batch variability and ensuring the reproducibility of biological assay results.

Analytical Chemistry Quality Control Reproducible Research

Optimal Research and Industrial Deployment Scenarios for 6-Amino-3-chloro-4-fluoro-1H-indazole (CAS 885520-15-0)


Kinase Inhibitor Lead Generation and SAR Exploration

Use 6-amino-3-chloro-4-fluoro-1H-indazole as a polyhalogenated core scaffold for the synthesis of focused kinase inhibitor libraries. The unique 3-chloro-4-fluoro substitution pattern provides distinct steric and electronic properties that can be exploited to achieve selective inhibition of kinase targets such as CDKs, VEGF, or Aurora kinases [1]. The 6-amino group serves as a versatile handle for introducing diverse substituents (e.g., amides, sulfonamides, ureas) to probe SAR and optimize potency and selectivity .

Synthesis of Novel Anticancer Agents Targeting Colorectal Cancer

Employ this building block to synthesize new 6-substituted aminoindazole derivatives with potential antiproliferative activity against colorectal cancer cell lines. A related 6-aminoindazole derivative exhibited an IC₅₀ of 0.4 µM in HCT116 cells, validating the scaffold's anticancer potential [2]. The additional halogen substituents on the target compound may further enhance cellular potency or modulate pharmacokinetic properties, making it a valuable starting point for lead optimization programs focused on gastrointestinal malignancies.

Chemical Probe Development for Target Validation Studies

Utilize 6-amino-3-chloro-4-fluoro-1H-indazole to create high-quality chemical probes for investigating the biological function of understudied kinases. The polyhalogenated indazole scaffold has been shown to engage ATP-binding pockets of multiple kinases [1], and its favorable lipophilicity (LogP 1.88) ensures adequate cell permeability [3]. Derivatization via the 6-amino group can introduce functional handles (e.g., biotin, fluorophores) for pull-down or imaging experiments, enabling robust target engagement and localization studies.

Generation of Novel Intellectual Property in Competitive Therapeutic Areas

Leverage this commercially available but relatively underexplored building block to generate novel indazole-based compositions of matter with strong patentability. The 3-chloro-4-fluoro substitution pattern is distinct from the indazole scaffolds exemplified in key kinase inhibitor patents [1], offering an opportunity to carve out new IP space in crowded fields such as oncology and inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Amino-3-chloro-4-fluoro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.